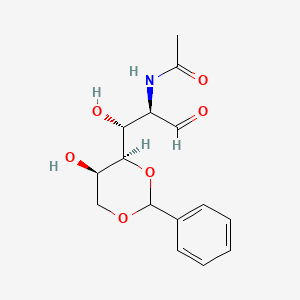
N-((1R,2R)-1-Hydroxy-1-((4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1R,2R)-1-Hydroxy-1-((4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl)acetamide” is a complex organic compound characterized by multiple functional groups, including hydroxyl, phenyl, dioxane, and acetamide groups. Compounds with such intricate structures often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1R,2R)-1-Hydroxy-1-((4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl)acetamide” likely involves multiple steps, including the formation of the dioxane ring, introduction of hydroxyl groups, and acetamide formation. Typical reaction conditions might include:
Formation of the dioxane ring: This could involve a cyclization reaction using appropriate diols and aldehydes or ketones.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Acetamide formation: Acetylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Its potential biological activity could be explored for enzyme inhibition, receptor binding, or as a biochemical probe.
Medicine
The compound might be investigated for therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
作用機序
The mechanism by which “N-((1R,2R)-1-Hydroxy-1-((4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl)acetamide” exerts its effects would depend on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, altering biochemical pathways, or modulating cellular processes.
類似化合物との比較
Similar Compounds
N-((1R,2R)-1-Hydroxy-1-((4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl)acetamide: can be compared with other acetamide derivatives, dioxane-containing compounds, or phenyl-substituted molecules.
Uniqueness
The combination of functional groups in this compound might confer unique properties, such as specific binding affinities, reactivity patterns, or biological activities, distinguishing it from other similar compounds.
特性
分子式 |
C15H19NO6 |
|---|---|
分子量 |
309.31 g/mol |
IUPAC名 |
N-[(1R,2R)-1-hydroxy-1-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-3-oxopropan-2-yl]acetamide |
InChI |
InChI=1S/C15H19NO6/c1-9(18)16-11(7-17)13(20)14-12(19)8-21-15(22-14)10-5-3-2-4-6-10/h2-7,11-15,19-20H,8H2,1H3,(H,16,18)/t11-,12+,13+,14-,15?/m0/s1 |
InChIキー |
IUIGKEWAHLCFOD-LUNVINKVSA-N |
異性体SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]1[C@@H](COC(O1)C2=CC=CC=C2)O)O |
正規SMILES |
CC(=O)NC(C=O)C(C1C(COC(O1)C2=CC=CC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)
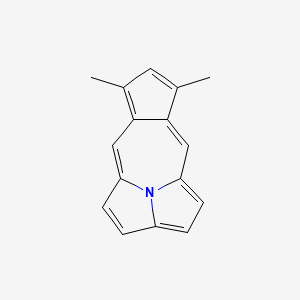
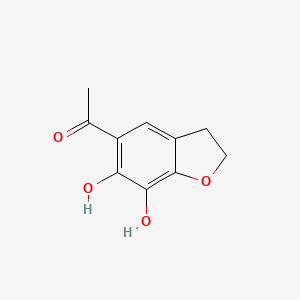
![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)
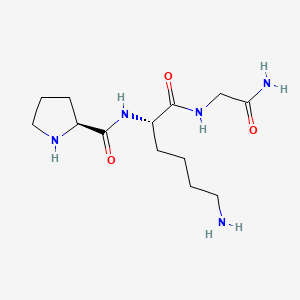

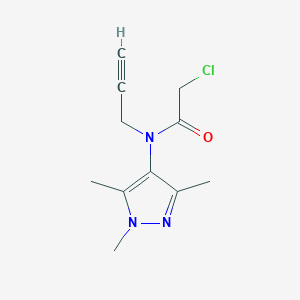

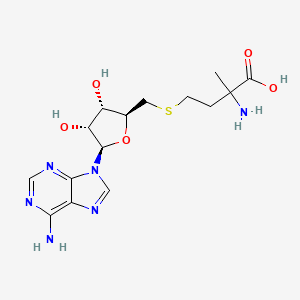
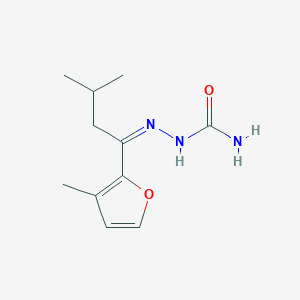


![N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B15210571.png)

